Cas no 1805541-97-2 (2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine)

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine structure
1805541-97-2 structure
商品名:2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine
CAS番号:1805541-97-2
MF:C8H9F2IN2
メガワット:298.071740865707
CID:4891397

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine
    • インチ: 1S/C8H9F2IN2/c1-4-2-5(7(9)10)6(3-12)13-8(4)11/h2,7H,3,12H2,1H3
    • InChIKey: SLJHWWWYXBRRLK-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C)C=C(C(F)F)C(CN)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • トポロジー分子極性表面積: 38.9
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029025087-250mg
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine
1805541-97-2 95%
250mg
$1,058.40 2022-04-01
Alichem
A029025087-1g
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine
1805541-97-2 95%
1g
$2,808.15 2022-04-01
Alichem
A029025087-500mg
2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine
1805541-97-2 95%
500mg
$1,617.60 2022-04-01

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 関連文献

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2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridineに関する追加情報

Introduction to 2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine (CAS No. 1805541-97-2)

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine, identified by its CAS number 1805541-97-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug design. The structural features of this molecule, particularly its aminomethyl, difluoromethyl, and iodo substituents, contribute to its unique chemical properties and potential applications in the development of novel therapeutic agents.

The aminomethyl group at the 2-position of the pyridine ring introduces a reactive amine functionality, which can participate in various chemical transformations such as nucleophilic substitution reactions, condensation reactions, and coupling reactions with other biomolecules. This feature makes the compound a valuable intermediate in the synthesis of more complex molecules, including peptidomimetics and other bioactive scaffolds. The presence of the difluoromethyl group at the 3-position adds another layer of reactivity and electronic influence to the molecule. Difluoromethyl groups are well-documented for their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. These attributes have made them increasingly popular in modern drug discovery efforts.

The iodo substituent at the 6-position provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds. Additionally, the 5-methyl group contributes to the overall steric and electronic environment of the molecule, influencing its interactions with biological targets. The combination of these substituents results in a versatile scaffold that can be further modified to explore new pharmacological profiles.

In recent years, there has been a surge in research focused on developing novel pyridine-based compounds with potential therapeutic applications. The unique structural features of 2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine make it an attractive candidate for further investigation. For instance, studies have shown that pyridine derivatives can exhibit significant activity against various biological targets, including enzymes and receptors involved in inflammatory responses, infectious diseases, and cancer. The reactivity of the aminomethyl group allows for facile conjugation with other pharmacophores, enabling the design of targeted therapeutics.

One particularly compelling area of research involves the use of this compound as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the iodo substituent for cross-coupling reactions with aryl groups containing specific pharmacophores, researchers can generate novel kinase inhibitors with improved selectivity and potency. Furthermore, the difluoromethyl group can be strategically positioned to modulate binding interactions with the kinase active site, enhancing drug efficacy.

The pharmaceutical industry has also shown interest in exploring this compound for its potential antimicrobial properties. Pyridine derivatives have been historically recognized for their ability to interact with bacterial enzymes and disrupt essential metabolic pathways. The presence of multiple reactive sites on 2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine allows for structural modifications aimed at enhancing antimicrobial activity while minimizing toxicity. Recent computational studies have suggested that derivatives of this compound may exhibit promising activity against multidrug-resistant bacterial strains.

Another emerging application is in the field of neurology. Pyridine-based compounds have been investigated for their potential role in modulating neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The aminomethyl group provides a scaffold for linking bioactive molecules that can interact with specific neural receptors or enzymes. Preliminary studies indicate that certain derivatives may exhibit neuroprotective effects by inhibiting oxidative stress and neuroinflammation.

The synthetic utility of 2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine extends beyond pharmaceutical applications into materials science and agrochemicals. For example, its ability to undergo cross-coupling reactions makes it a valuable building block for synthesizing advanced materials with unique electronic properties. Additionally, modifications to its structure could lead to novel agrochemicals with enhanced efficacy against pests while maintaining environmental safety.

In conclusion,2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine (CAS No. 1805541-97-2) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features offer opportunities for innovation in drug discovery, material science, and beyond. As research continues to uncover new applications and synthetic strategies for this molecule, it is poised to play an increasingly important role in addressing some of today's most pressing scientific challenges.

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